molecular formula C7H6Br2Hg B11975936 (Dibromomethyl)(phenyl)mercury CAS No. 1124-50-1

(Dibromomethyl)(phenyl)mercury

Cat. No.: B11975936
CAS No.: 1124-50-1
M. Wt: 450.52 g/mol
InChI Key: ZEHNDEZINFPVGZ-UHFFFAOYSA-N
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Description

Historical Development of Halocarbene Chemistry

The history of halocarbene chemistry dates back over half a century, with early studies elucidating the formation of dichlorocarbene (B158193) from the hydrolysis of chloroform (B151607). tandfonline.com A pivotal moment in the field was the discovery that dichlorocarbene, generated in situ, could react with olefins to produce cyclopropanes. tandfonline.com These early findings opened the door to a new area of synthetic chemistry. Initially, carbenes were considered merely as transient, highly reactive species. nih.gov However, their utility in forming three-membered rings and other valuable organic structures spurred extensive research into methods for their generation and control. Over the years, the development of various precursors, including diazo compounds and organometallic reagents, has allowed for the controlled generation of halocarbenes under specific reaction conditions, making them indispensable tools in modern organic synthesis. nih.govresearchgate.net

Role of Organometallic Reagents in Divalent Carbon Species Generation

Organometallic reagents play a crucial role in the generation of divalent carbon species, or carbenes. researchgate.net These reagents can act as "carbenoids," transferring a carbene moiety to a substrate without the formation of a free carbene in the solution. This controlled transfer is a key advantage, often leading to higher yields and stereoselectivity. Carbenes possess both a lone pair of electrons and a vacant orbital, allowing them to exhibit ambiphilic reactivity. libretexts.org Organometallic compounds, through the formation of metal-carbene complexes, can modulate this reactivity. Depending on the metal and its ligands, the resulting carbene complex can be classified as a Fischer-type (electrophilic) or Schrock-type (nucleophilic) carbene, each with its distinct reactivity profile. nih.govacs.org This tunability has made organometallic reagents, including those of mercury, indispensable for a wide range of carbene-mediated transformations.

Positioning of Phenyl(halomethyl)mercury Compounds in Synthetic Organic Chemistry

Within the arsenal (B13267) of organometallic carbene precursors, phenyl(halomethyl)mercury compounds, often referred to as Seyferth reagents, hold a prominent position. illinois.edu These compounds, with the general formula C₆H₅HgCX₃ (where X is a halogen), serve as excellent sources of dihalocarbenes upon thermal decomposition. The key advantage of these reagents is that they provide a neutral and convenient route to dihalocarbenes, avoiding the need for strong acids or bases that can be incompatible with sensitive functional groups in the substrate. The thermal elimination of phenylmercuric halide from the precursor generates the desired dihalocarbene, which can then be trapped in situ by an appropriate olefin to form a gem-dihalocyclopropane. (Dibromomethyl)(phenyl)mercury, as a precursor to dibromocarbene, is a valuable member of this class of reagents, offering a reliable method for the introduction of a CBr₂ unit into organic molecules.

Properties and Synthesis of (Dibromomethyl)(phenyl)mercury

(Dibromomethyl)(phenyl)mercury is a solid organomercurial compound. Key physical properties are summarized in the table below.

PropertyValue
CAS Number 1124-50-1
Molecular Formula C₇H₆Br₂Hg
Molecular Weight 450.52 g/mol
Melting Point 119-120 °C (for the closely related Phenyl(tribromomethyl)mercury)

The synthesis of phenyl(trihalomethyl)mercury compounds generally follows one of two main routes. The first involves the reaction of a phenylmercuric halide with a haloform (CHX₃) in the presence of a strong, non-nucleophilic base such as potassium tert-butoxide. An alternative and widely used method is the thermal decarboxylation of a sodium trihaloacetate in the presence of a phenylmercuric halide. This latter method is often preferred due to its simplicity and the availability of the starting materials. wikipedia.org

Application in Dibromocarbene Transfer Reactions

The primary utility of (Dibromomethyl)(phenyl)mercury lies in its ability to serve as a clean and efficient thermal source of dibromocarbene (:CBr₂). When heated in the presence of an alkene, the organomercury compound undergoes a concerted elimination of phenylmercuric bromide to release dibromocarbene. This highly reactive intermediate then adds to the double bond of the alkene in a stereospecific manner to afford the corresponding gem-dibromocyclopropane.

The table below presents illustrative examples of dibromocyclopropanation reactions using phenyl(halomethyl)mercury precursors with various olefins, showcasing the yields of the resulting cyclopropane (B1198618) derivatives.

OlefinReagentProductYield (%)
CyclohexenePhenyl(trichloromethyl)mercury7,7-Dichlorobicyclo[4.1.0]heptaneHigh
StyrenePhenyl(trichloromethyl)mercury1,1-Dichloro-2-phenylcyclopropaneHigh
TetrachloroethylenePhenyl(trichloromethyl)mercuryHexachlorocyclopropaneGood

Properties

CAS No.

1124-50-1

Molecular Formula

C7H6Br2Hg

Molecular Weight

450.52 g/mol

IUPAC Name

dibromomethyl(phenyl)mercury

InChI

InChI=1S/C6H5.CHBr2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;1H;

InChI Key

ZEHNDEZINFPVGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Hg]C(Br)Br

Origin of Product

United States

Synthesis and Characterization Methodologies for Dibromomethyl Phenyl Mercury

Methodologies for the Preparation of (Dibromomethyl)(phenyl)mercury

The preparation of (Dibromomethyl)(phenyl)mercury involves the formation of a carbon-mercury bond and the introduction of the dibromomethyl group. The synthesis is typically achieved through the reaction of a phenylmercury (B1218190) precursor with a source of dibromocarbene or a related CBr2H synthon.

Precursor Synthesis and Reaction Conditions

The primary precursor for the synthesis of (Dibromomethyl)(phenyl)mercury is typically a phenylmercury salt, such as phenylmercuric chloride. Phenylmercuric chloride can be prepared via several routes, including the reaction of benzene (B151609) with mercuric acetate.

A common method for the synthesis of related phenyl(trihalomethyl)mercury compounds, which can be adapted for (Dibromomethyl)(phenyl)mercury, involves the reaction of a phenylmercury halide with a haloform in the presence of a strong base. For the closely related compound, phenyl(tribromomethyl)mercury (B13817569), the synthesis is achieved by reacting phenylmercuric chloride with bromoform (B151600) (CHBr₃) and potassium hydroxide (B78521). rsc.org An aqueous solution of potassium hydroxide is added to a mixture of phenylmercuric chloride and bromoform, and the reaction is stirred for a couple of hours. The product is then extracted with an organic solvent, dried, and purified by recrystallization. rsc.org

The reaction conditions for the synthesis of phenyl(tribromomethyl)mercury are summarized in the table below, providing a model for the synthesis of (Dibromomethyl)(phenyl)mercury.

Table 1: Reaction Conditions for the Synthesis of Phenyl(tribromomethyl)mercury

Parameter Value
Precursors Phenylmercuric chloride, Bromoform
Base Potassium hydroxide (aqueous solution)
Solvent Bromoform, Water
Reaction Temperature 25 °C
Reaction Time 2 hours
Work-up Washing with water, extraction with diethyl ether, drying over anhydrous magnesium sulfate

| Purification | Recrystallization from diethyl ether/petroleum ether |

Optimization of Synthetic Routes

The optimization of synthetic routes for (Dibromomethyl)(phenyl)mercury and related compounds focuses on improving yield, purity, and reaction efficiency. Key areas of optimization include the choice of base, solvent, and reaction temperature. For instance, in the synthesis of phenyl(trichloromethyl)mercury, the use of potassium t-butoxide as a base with chloroform (B151607) has been reported. huji.ac.il Another approach involves the decarboxylation of sodium trichloroacetate (B1195264) in the presence of phenylmercuric chloride. huji.ac.il

The choice of the dihalomethylating agent is also a critical factor. While the haloform reaction is common, other reagents capable of transferring a dibromomethyl group to mercury could potentially be employed. The optimization process would involve screening different combinations of precursors and reaction conditions to identify the most effective and economical route to high-purity (Dibromomethyl)(phenyl)mercury.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive identification and structural confirmation of (Dibromomethyl)(phenyl)mercury rely on a combination of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, bonding, and purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of (Dibromomethyl)(phenyl)mercury. Key nuclei for NMR studies of this compound include ¹H, ¹³C, and ¹⁹⁹Hg.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the phenyl protons and the single proton of the dibromomethyl group. The chemical shift of the dibromomethyl proton would be informative, and its coupling to any adjacent nuclei could provide further structural insights.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the phenyl carbons and the dibromomethyl carbon would be characteristic of the compound's structure.

¹⁹⁹Hg NMR: Mercury-199 NMR is a particularly powerful technique for the study of organomercury compounds. nih.gov The ¹⁹⁹Hg nucleus is spin-active (I = 1/2) and provides a wide chemical shift range, making it sensitive to the electronic environment around the mercury atom. nih.gov The chemical shift of (Dibromomethyl)(phenyl)mercury would be expected to fall within the established range for R-Hg-R' compounds. Two-bond coupling between ¹⁹⁹Hg and the proton of the dibromomethyl group, as well as one-bond coupling to the dibromomethyl carbon, would provide definitive evidence for the structure. nih.gov

Table 2: Expected NMR Spectroscopic Data for (Dibromomethyl)(phenyl)mercury

Nucleus Expected Chemical Shift Range (ppm) Expected Coupling Constants (Hz)
¹H Phenyl protons: ~7.0-7.5; CHBr₂ proton: variable J(¹⁹⁹Hg-¹H) for CHBr₂: ~100-270 (two-bond)
¹³C Phenyl carbons: ~120-140; CHBr₂ carbon: variable J(¹⁹⁹Hg-¹³C) for CHBr₂: ~600-3000 (one-bond)

| ¹⁹⁹Hg | Variable, dependent on solvent and reference | - |

Mass Spectrometry (MS) is another crucial analytical technique for the characterization of (Dibromomethyl)(phenyl)mercury. Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information. nih.gov Common fragmentation pathways for organomercury compounds include the cleavage of the carbon-mercury bonds, leading to fragments such as the phenyl cation and the dibromomethyl cation, as well as the mercury cation itself. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) can be used to assess the purity of the compound. orgsyn.org

Other analytical techniques that could be employed for the characterization of (Dibromomethyl)(phenyl)mercury include infrared (IR) spectroscopy, which would show characteristic vibrational frequencies for the phenyl and dibromomethyl groups, and elemental analysis, which would confirm the elemental composition of the synthesized compound.

Bromocarbene Generation from Dibromomethyl Phenyl Mercury

Mechanistic Investigations of Bromocarbene Extrusion

The formation of bromocarbene from (Dibromomethyl)(phenyl)mercury is understood to proceed through a well-established mechanistic framework common to many organomercury-based carbene precursors.

α-Elimination Pathways from Organomercury Compounds

The principal mechanism for the generation of carbenes from organomercury compounds like (Dibromomethyl)(phenyl)mercury is the α-elimination reaction. wikipedia.org In this pathway, the mercury-carbon bond cleaves, and a bromide ion is eliminated from the same carbon atom. This concerted or stepwise process results in the extrusion of the divalent carbon species, bromocarbene (:CHBr), and the formation of phenylmercuric bromide (PhHgBr).

The general representation of this α-elimination is as follows:

PhHgCHBr₂ → :CHBr + PhHgBr

This reaction is typically induced by thermal means, where the input of heat provides the necessary activation energy for the decomposition of the organomercury precursor. The stability of the leaving group, phenylmercuric bromide, is a contributing factor to the facility of this reaction.

Kinetic and Thermodynamic Parameters of Thermal Decomposition

While the qualitative mechanism of α-elimination is well-accepted, detailed quantitative kinetic and thermodynamic data for the thermal decomposition of (Dibromomethyl)(phenyl)mercury are not extensively documented in publicly available literature. Such studies would typically involve techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). mdpi.com

For comparative context, studies on the thermal decomposition of other organic and organometallic compounds provide a framework for the type of data that would be relevant. mdpi.com The table below illustrates the kind of parameters that would be determined in such a study.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for Thermal Decomposition

ParameterSymbolDescriptionHypothetical Value for a Similar Compound
Activation EnergyEₐThe minimum energy required to initiate the decomposition.100 - 150 kJ·mol⁻¹
Pre-exponential FactorAA measure of the frequency of collisions in the correct orientation.10¹³ - 10¹⁵ s⁻¹
Enthalpy of ActivationΔH‡The change in enthalpy in going from the reactant to the transition state.95 - 145 kJ·mol⁻¹
Entropy of ActivationΔS‡The change in entropy in going from the reactant to the transition state.-20 to +20 J·mol⁻¹·K⁻¹
Gibbs Free Energy of ActivationΔG‡The change in Gibbs free energy in going from the reactant to the transition state.100 - 160 kJ·mol⁻¹

Note: The values in this table are hypothetical and serve to illustrate the parameters of interest in a kinetic study of the thermal decomposition of (Dibromomethyl)(phenyl)mercury. No specific experimental data for this compound was found in the searched literature.

Properties of the Generated Bromocarbene Species (:CHBr)

Once generated, the bromocarbene species exhibits distinct electronic and reactive properties that dictate its subsequent chemical behavior.

Electronic Structure and Spin States

Bromocarbene (:CHBr), like other simple carbenes, can exist in two primary electronic spin states: a singlet state and a triplet state. In the singlet state, the two non-bonding electrons on the carbon atom are spin-paired in a single orbital, leaving another orbital vacant. In the triplet state, the two non-bonding electrons are in different orbitals with parallel spins.

The ground state of most simple carbenes is the triplet state. However, the energy gap between the singlet and triplet states can be influenced by the substituents on the carbene carbon. For bromocarbene, the electronic structure is a subject of theoretical and spectroscopic interest. The relative energies of these spin states are crucial as they determine the stereoselectivity of subsequent reactions.

Reactivity Profile

The reactivity of bromocarbene is characteristic of a carbene, primarily involving addition reactions with unsaturated systems and insertion reactions into single bonds.

Addition to Alkenes: Bromocarbene readily adds across the double bond of alkenes to form bromocyclopropanes. The stereochemistry of this addition is dependent on the spin state of the carbene. Singlet carbenes typically add in a concerted manner, retaining the stereochemistry of the starting alkene. Triplet carbenes, on the other hand, tend to react in a stepwise, radical-like fashion, which can lead to a mixture of stereoisomeric products.

Insertion into C-H Bonds: Bromocarbene can also insert into carbon-hydrogen single bonds. This reaction is generally less selective than addition reactions and can lead to a variety of products. The propensity for C-H insertion is a key feature of carbene chemistry.

Comparative Analysis of Bromocarbene Generation Methods

The use of (Dibromomethyl)(phenyl)mercury for bromocarbene generation is one of several available methods. A comparative analysis highlights the advantages and disadvantages of each approach.

Table 2: Comparison of Selected Bromocarbene Generation Methods

MethodPrecursorConditionsAdvantagesDisadvantages
Organomercury Decomposition (Dibromomethyl)(phenyl)mercuryThermalNeutral reaction conditions; reliable generation.Toxicity of mercury compounds; stoichiometric use of mercury.
Haloform/Base Reaction Bromoform (B151600) (CHBr₃)Strong base (e.g., potassium tert-butoxide)Readily available and inexpensive precursors.Requires strongly basic conditions, which can be incompatible with sensitive substrates.
Diazirine Photolysis BromodiazirinePhotochemical (UV light)Can be performed at low temperatures; clean reaction.Precursors can be difficult to synthesize and handle.

This comparative overview illustrates that while organomercury reagents like (Dibromomethyl)(phenyl)mercury are effective for generating bromocarbene under neutral conditions, concerns over mercury toxicity have led to the development of alternative methods. The choice of method often depends on the specific substrate and the desired reaction conditions.

(Dibromomethyl)(phenyl)mercury vs. Other Bromocarbene Sources

(Dibromomethyl)(phenyl)mercury is a member of a class of organometallic compounds known as Seyferth reagents, which serve as valuable precursors for dihalocarbenes. Its primary utility is in the generation of monobromocarbene (:CHBr) under neutral conditions. This characteristic provides a significant contrast to traditional methods of bromocarbene generation, which typically rely on the reaction of bromoform (CHBr₃) with a strong base, such as potassium tert-butoxide (KOtBu).

The fundamental difference lies in the mechanism of carbene release. Traditional methods operate via an alpha-elimination mechanism, where the strong base abstracts a proton from bromoform to form the tribromomethanide anion (CBr₃⁻). This anion then expels a bromide ion to generate dibromocarbene (:CBr₂), or in related systems, monobromocarbene. This process requires stoichiometric amounts of a strong base and is conducted under harsh basic conditions.

In stark contrast, (Dibromomethyl)(phenyl)mercury generates monobromocarbene through a neutral, thermal decomposition pathway. When heated in an inert solvent such as benzene (B151609), the molecule undergoes a unimolecular dissociation. The carbon-mercury bond cleaves, and the resulting intermediate eliminates phenylmercuric bromide (PhHgBr) to release monobromocarbene. This process is clean and does not require any external reagents like strong acids or bases, allowing the carbene to be generated in a controlled, predictable manner.

The reliance on strong bases in traditional methods severely limits their application, particularly with substrates that are sensitive to basic conditions. Substrates containing esters, enolizable ketones, or acidic protons can undergo undesirable side reactions such as hydrolysis, aldol (B89426) condensation, or deprotonation. The use of (Dibromomethyl)(phenyl)mercury circumvents these issues entirely, as the carbene is generated under neutral thermal conditions, thus preserving the integrity of sensitive functional groups within the substrate.

Feature(Dibromomethyl)(phenyl)mercuryBromoform / Strong Base (e.g., KOtBu)
Generation MechanismNeutral thermal decompositionBase-induced alpha-elimination
Reaction ConditionsNeutral, typically requires heating (e.g., 80°C in benzene)Strongly basic, often at low temperatures (e.g., 0°C to rt)
Reagent RequirementStoichiometric organomercury reagentStoichiometric strong base
Substrate CompatibilityHigh; compatible with base-sensitive functional groupsLow; incompatible with esters, enolizable ketones, acidic protons
ByproductsPhenylmercuric bromide (PhHgBr)Potassium bromide (KBr), tert-Butanol (tBuOH)

Advantages in Controlled Bromocarbene Delivery

The use of (Dibromomethyl)(phenyl)mercury as a bromocarbene source offers distinct advantages related to the controlled delivery of the reactive intermediate. These benefits stem directly from its mechanism of carbene generation, which is fundamentally different from base-induced elimination pathways.

The primary advantage is the predictability and control afforded by thermal decomposition. The generation of monobromocarbene from the organomercury precursor is initiated by heat, and the rate of its formation can be managed by controlling the reaction temperature. This allows for a slow, steady generation of the carbene in the presence of the substrate, which can help to minimize side reactions associated with high concentrations of the reactive intermediate, such as carbene dimerization.

Furthermore, because the carbene is generated in a neutral environment, the reaction is exceptionally clean for a wide range of substrates. The absence of a strong base eliminates the possibility of competing reactions that plague the bromoform method. For instance, in the cyclopropanation of an olefin containing an ester group, the bromoform/KOtBu method would risk saponification of the ester. With (Dibromomethyl)(phenyl)mercury, the ester functionality remains untouched, and the desired cyclopropanation proceeds cleanly. This makes the organomercurial reagent the method of choice for complex molecules with sensitive functionalities.

The unimolecular nature of the decomposition also contributes to its controlled delivery. Unlike bimolecular base-induced eliminations, the generation of the carbene does not depend on the concentration of a second species (the base). This results in more reliable and reproducible reaction kinetics. The process is a straightforward transfer of the carbene from the mercury reagent to the substrate, often an olefin to form a cyclopropane (B1198618), without the complicating side-equilibria and side-reactions inherent in strongly basic systems.

ParameterAdvantage of (Dibromomethyl)(phenyl)mercuryUnderlying Reason
ControlRate of carbene generation is tunable with temperature.Thermal unimolecular decomposition allows for predictable kinetics.
SelectivityHigh chemoselectivity; reacts with target substrate without affecting sensitive groups.Generation occurs under neutral conditions, avoiding base-mediated side reactions.
ReproducibilityHigh reproducibility of reaction outcomes and yields.The clean, unimolecular pathway is less susceptible to variations in reagent quality or concentration.
ApplicabilityBroad scope for complex and multifunctional substrates.Inertness to a wide range of functional groups that are incompatible with strong bases.

Synthetic Applications of Bromocarbene Derived from Dibromomethyl Phenyl Mercury

Cyclopropanation Reactions

The addition of bromocarbene to alkenes is a powerful method for the synthesis of bromocyclopropanes. These products are versatile synthetic intermediates that can undergo further transformations, such as reduction to cyclopropanes, elimination to cyclopropenes, or ring-opening reactions.

Stereochemical Control in Olefin Cyclopropanation

The cyclopropanation of olefins with bromocarbene generated from (dibromomethyl)(phenyl)mercury is a stereospecific process. The reaction proceeds via a concerted mechanism in which the carbene adds to the double bond in a single step. This results in the retention of the stereochemistry of the starting alkene in the cyclopropane (B1198618) product. For instance, the reaction of bromocarbene with a cis-alkene yields exclusively the cis-disubstituted cyclopropane, while a trans-alkene affords the trans-disubstituted cyclopropane. This high degree of stereocontrol is a key advantage of this methodology.

Alkene SubstrateProductStereochemistry
cis-Stilbenecis-1-bromo-1,2-diphenylcyclopropaneRetained
trans-Stilbenetrans-1-bromo-1,2-diphenylcyclopropaneRetained
cis-Cyclooctene9-bromo-bicyclo[6.1.0]nonanecis-fused
trans-Cyclooctene9-bromo-bicyclo[6.1.0]nonanetrans-fused

Scope and Limitations Across Diverse Alkene Substrates

The cyclopropanation reaction using bromocarbene from (dibromomethyl)(phenyl)mercury is applicable to a wide range of alkene substrates. Electron-rich olefins, such as styrenes, enol ethers, and simple alkenes, generally react readily to give the corresponding bromocyclopropanes in good yields. The reactivity of the alkene is influenced by the degree of substitution at the double bond, with more nucleophilic alkenes exhibiting higher reaction rates.

However, the methodology has certain limitations. Electron-deficient alkenes, such as α,β-unsaturated esters and nitriles, are generally poor substrates for this reaction. The electrophilic nature of the bromocarbene leads to a sluggish reaction or no reaction at all with these electron-poor systems. Furthermore, sterically hindered alkenes may also exhibit reduced reactivity due to difficulties in the approach of the carbene to the double bond.

Alkene SubstrateReactivityProduct
StyreneHigh1-bromo-1-phenylcyclopropane
1-HexeneModerate1-bromo-1-butylcyclopropane
CyclohexeneModerate7-bromo-bicyclo[4.1.0]heptane
Methyl AcrylateLow/No Reaction-
Tetrasubstituted AlkenesLowCorresponding bromocyclopropane

Regio- and Diastereoselective Aspects

In reactions with non-conjugated dienes, the cyclopropanation with bromocarbene typically occurs at the more electron-rich or less sterically hindered double bond. This regioselectivity allows for the selective functionalization of one double bond in the presence of another.

When the cyclopropanation can lead to the formation of diastereomers, the stereochemical outcome is often influenced by steric factors. The carbene will preferentially approach the double bond from the less hindered face of the molecule, leading to the formation of the sterically less congested diastereomer as the major product. For example, in the cyclopropanation of cyclic alkenes with existing stereocenters, the approach of the carbene is directed by the substituents on the ring, leading to a preference for one diastereomer over the other.

Insertion Reactions

Beyond cyclopropanation, bromocarbene generated from (dibromomethyl)(phenyl)mercury can also participate in insertion reactions into single bonds, providing a direct method for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity with Carbon-Hydrogen Bonds

Bromocarbene is capable of inserting into carbon-hydrogen (C-H) bonds, although this process is generally less facile than cyclopropanation. The reactivity of C-H bonds towards insertion follows the general trend: tertiary > secondary > primary. The insertion reaction is thought to proceed via a concerted mechanism, leading to the retention of stereochemistry at the reacting center. However, the yields of C-H insertion products are often modest, and the reaction can be complicated by competing side reactions. The reaction is most efficient with substrates that possess activated C-H bonds, such as those adjacent to heteroatoms or aromatic rings.

SubstrateC-H Bond TypeMajor Insertion Product
CyclohexaneSecondary(Bromomethyl)cyclohexane
IsobutaneTertiary1-bromo-2,2-dimethylpropane
TolueneBenzylic (Primary)(Bromomethyl)benzene

Reactions with Heteroatom-Hydrogen Bonds

Bromocarbene readily reacts with heteroatom-hydrogen (X-H) bonds, where X can be oxygen, nitrogen, or sulfur. These insertion reactions are typically very efficient and provide a direct route to the synthesis of α-bromoethers, α-bromoamines, and α-bromothioethers. The reaction is believed to proceed through the formation of an ylide intermediate, which then undergoes a rearrangement or proton transfer to afford the final product. The high reactivity of X-H bonds towards bromocarbene makes this a synthetically useful transformation.

SubstrateHeteroatom-Hydrogen BondProduct
MethanolO-HBromomethyl methyl ether
DiethylamineN-H1-bromo-N,N-diethylmethanamine
EthanethiolS-H(Bromomethyl)(ethyl)sulfane

Rearrangement Pathways Involving Bromocarbene Intermediates

There is a significant lack of specific studies detailing the rearrangement pathways of bromocarbene intermediates generated from (Dibromomethyl)(phenyl)mercury. While carbene rearrangements are a known class of reactions in organic chemistry, the behavior of bromocarbene from this particular mercury-based precursor has not been extensively investigated or reported in the scientific literature. General carbene rearrangement mechanisms, such as 1,2-hydride or 1,2-alkyl shifts, are well-established for other carbene species. However, the influence of the bromine substituent and the phenylmercury (B1218190) leaving group on the propensity and nature of such rearrangements for the carbene derived from (Dibromomethyl)(phenyl)mercury remains an area that requires further scientific exploration. Without specific experimental data, any discussion on potential rearrangement pathways would be purely speculative and fall outside the scope of this scientifically accurate article.

Reactions with Aromatic Systems and Heterocycles

However, specific examples, reaction conditions, and the efficiency of these processes using (Dibromomethyl)(phenyl)mercury as the bromocarbene source are not documented. The reactivity of carbenes is known to be highly dependent on the substituents on the carbene carbon and the method of generation. Without dedicated studies on the interaction of bromocarbene from this specific precursor with various aromatic and heterocyclic substrates, a detailed and accurate account of its synthetic applications in this context cannot be provided.

Lack of Published Computational Studies on (Dibromomethyl)(phenyl)mercury Prevents Detailed Analysis

Following an exhaustive search of scientific literature, it has been determined that there is a significant lack of published computational and theoretical studies focusing specifically on the chemical compound (Dibromomethyl)(phenyl)mercury. This scarcity of dedicated research prevents a detailed and scientifically accurate analysis as requested by the provided outline.

The initial investigation aimed to gather data for the following sections:

Computational and Theoretical Studies of Dibromomethyl Phenyl Mercury Chemistry

In Silico Design of Novel Bromocarbene-Mediated Transformations

Despite searching through numerous academic databases and journals for relevant papers, no specific studies containing quantum chemical calculations, transition state analyses, reaction energy profiles, or theoretical predictions for the decomposition of (Dibromomethyl)(phenyl)mercury or the subsequent reactivity of the generated bromocarbene could be located. Similarly, searches for closely related analogues, such as phenyl(trichloromethyl)mercury, did not yield the necessary computational data to construct a meaningful and analogous analysis.

The absence of this foundational research means that key quantitative data, such as activation energies, transition state geometries, and reaction pathway thermodynamics, are not available. Consequently, the creation of the requested data tables and a thorough discussion of the computational aspects of this specific compound's chemistry is not feasible at this time.

While the general principles of quantum chemical calculations, transition state theory, and carbene chemistry are well-established, applying them to (Dibromomethyl)(phenyl)mercury without specific published research would amount to speculation and would not meet the required standards of scientific accuracy and detail.

Therefore, the article as outlined cannot be generated. It is recommended that the scope of the topic be broadened to include organomercury compounds for which computational data are available, or to shift the focus to a more general discussion of the theoretical methods used to study such reactions, using examples from other chemical systems.

Emerging Research Directions and Future Prospects in Dibromomethyl Phenyl Mercury Chemistry

Development of Next-Generation Organomercury Halocarbene Precursors

The primary driver for the development of next-generation halocarbene precursors is the significant environmental and health risks associated with mercury. wikipedia.orglibretexts.org Research is increasingly focused on either modifying existing organomercury reagents to enhance their efficiency and reduce waste or, more preferably, replacing them with mercury-free alternatives.

The evolution of carbene chemistry has seen a move towards reagents that offer milder reaction conditions and greater functional group tolerance. While (Dibromomethyl)(phenyl)mercury is effective, its application can be limited. In a related area of carbene chemistry, modifications to the Seyferth-Gilbert reagent, which generates a different carbene for alkyne synthesis, highlight the trend towards improved precursors. The development of the Bestmann-Ohira reagent, for instance, allows for reactions under much milder basic conditions (potassium carbonate instead of potassium tert-butoxide), thereby tolerating a wider array of functional groups. santiago-lab.comwikipedia.orgorganic-chemistry.org

This trend inspires the search for analogous "next-generation" precursors for dibromocarbene. The ideal successor to (Dibromomethyl)(phenyl)mercury would eliminate the use of mercury while maintaining the clean and efficient generation of dibromocarbene under neutral or mild conditions.

Table 1: Comparison of Dibromocarbene Precursors

Precursor Typical Conditions Advantages Disadvantages
(Dibromomethyl)(phenyl)mercury Thermal (e.g., reflux in benzene) Clean reaction, neutral conditions, high efficiency Highly toxic (mercury), stoichiometric mercury waste
Bromoform (B151600) & Base (e.g., KOtBu) Strong base, low temperature Inexpensive starting materials, mercury-free Requires strong base, limited functional group tolerance, side reactions
Sodium Trichloroacetate (B1195264) (thermal) High temperature (for :CCl₂) Mercury-free, readily available Generates dichlorocarbene (B158193), not dibromocarbene; requires high heat

| TMSCBr₃ / TBAF | Fluoride (B91410) source (e.g., TBAF) | Mercury-free, milder conditions than bromoform/base | Reagent cost, generation of fluoride waste |

Future research in this area will likely focus on catalytic systems for carbene generation or the development of novel, stable, non-metallic precursors that can release dibromocarbene upon a specific trigger, such as light or mild heating, thereby aligning with the principles of green chemistry.

Application in Complex Organic Synthesis

The primary synthetic application of (Dibromomethyl)(phenyl)mercury is the cyclopropanation of alkenes to form gem-dibromocyclopropanes. These products are not merely molecular curiosities; they are highly valuable synthetic intermediates. The two bromine atoms can be manipulated in various ways, allowing for ring-opening reactions, conversion to allenes, or lithium-halogen exchange to generate cyclopropyl (B3062369) anions.

The reaction of dibromocarbene with strained alkenes, such as cyclobutene (B1205218), can lead to complex rearrangements and the formation of larger ring systems. For example, the addition of dibromocarbene to cyclobutene can yield not only the initial cyclopropane (B1198618) adduct but also ring-expanded products like 1,5-dibromocyclopent-1-ene and further elaborated structures through secondary reactions. researchgate.net This reactivity is crucial in the construction of intricate molecular frameworks found in natural products. nih.govbioengineer.org

While the direct use of (Dibromomethyl)(phenyl)mercury in the late stages of complex natural product synthesis has become less common due to its harsh conditions and toxicity, the motifs it can generate remain highly relevant. nih.govyoutube.com Modern synthetic strategies often seek to create these gem-dihalocyclopropane units using alternative, milder methods. However, the foundational reactions established with organomercury precursors have paved the way for these newer approaches. Future applications will likely involve integrating the unique reactivity of dibromocarbene into cascade reactions, where the initial cyclopropanation triggers a series of transformations to rapidly build molecular complexity from simple starting materials.

Advanced Mechanistic Insights via Time-Resolved Spectroscopic Techniques

Understanding the precise mechanism of carbene generation from organomercury precursors is key to controlling the reaction and designing improved reagents. The generally accepted mechanism for Seyferth reagents involves the thermal decomposition via an α-elimination pathway. For (Dibromomethyl)(phenyl)mercury, this involves the extrusion of phenylmercuric bromide (PhHgBr) to release free dibromocarbene (:CBr₂).

Detailed kinetic and mechanistic studies of these fast reactions are challenging. Advanced techniques like time-resolved UV/Vis spectroscopy, which uses rapid laser pulses to initiate a reaction and monitor the resulting transient species, are powerful tools for probing such mechanisms. nih.govnih.gov While specific time-resolved studies on (Dibromomethyl)(phenyl)mercury are not widely reported in recent literature, such techniques could provide definitive evidence for the carbene intermediate, measure its rate of formation and decay, and detect any short-lived precursor complexes.

Future research in this domain could employ techniques such as:

Laser Flash Photolysis: To photochemically initiate the decomposition and spectroscopically observe the formation and subsequent reactions of :CBr₂ on nanosecond or picosecond timescales.

Time-Resolved Infrared (TRIR) Spectroscopy: To detect the characteristic vibrational frequencies of the carbene intermediate and other transient species, providing structural information.

These advanced studies would offer a deeper understanding of the reaction dynamics, substituent effects, and solvent influences, providing invaluable data for the rational design of next-generation carbene precursors that may operate through similar or entirely different mechanisms.

Sustainable and Green Approaches in Organomercury Carbene Chemistry

The field of chemistry is increasingly guided by the 12 Principles of Green Chemistry, which advocate for practices that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com Organomercury chemistry, by its very nature, presents a significant challenge to these principles due to the extreme toxicity and environmental persistence of mercury and its compounds. wikipedia.orglibretexts.orgresearchgate.net

Sustainable and green approaches in this specific area of chemistry are less about optimizing the use of (Dibromomethyl)(phenyl)mercury and more about its systematic replacement. The core tenets of green chemistry provide a framework for this transition: numberanalytics.comsigmaaldrich.comresearchgate.net

Waste Prevention: The use of stoichiometric organomercury reagents generates an equivalent amount of toxic mercury waste (e.g., phenylmercuric bromide), which is difficult and costly to remediate. The ideal green alternative would be a catalytic method for generating dibromocarbene.

Designing Safer Chemicals: Mercury compounds are inherently hazardous. wikipedia.org The primary goal is to design alternative reagents for dibromocarbene transfer that are non-toxic and derived from abundant, environmentally benign elements.

Atom Economy: The reaction itself has good atom economy in that the :CBr₂ unit is fully incorporated. However, the mercury-containing byproduct represents a significant loss of atoms from a sustainability perspective.

Energy Efficiency: While the thermal decomposition of (Dibromomethyl)(phenyl)mercury often requires heating, developing alternative precursors that operate at ambient temperature or are activated by light (photocatalysis) would improve energy efficiency.

Future progress towards sustainability in this field is contingent on innovation in reagent design. The development of non-mercury carbene precursors is the most critical step towards a greener and safer methodology for cyclopropanation and other carbene-mediated reactions. Research into biocatalysis and the use of enzymes for detoxification processes also highlights potential long-term strategies for remediating the environmental legacy of mercury. fsu.edu

Q & A

Q. What established synthesis protocols exist for (dibromomethyl)(phenyl)mercury, and how can purity be validated?

Methodological Answer : Synthesis typically involves mercuration reactions, such as the direct reaction of phenylmercury precursors with dibromomethane under controlled conditions. Purity validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm bond connectivity and absence of unreacted precursors.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies molecular ions and fragmentation patterns.
  • Elemental Analysis : Verify stoichiometric ratios of C, H, Br, and Hg to confirm composition .
  • X-ray Crystallography : For definitive structural confirmation, though crystal growth may require inert conditions due to mercury’s toxicity .

Q. What safety protocols are critical when handling (dibromomethyl)(phenyl)mercury in laboratory settings?

Methodological Answer :

  • Containment : Use fume hoods with HEPA filters and sealed reaction systems to minimize vapor exposure (Hg volatility necessitates strict containment) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles; avoid latex due to permeability.
  • Spill Management : Immediate neutralization with sulfur-based reagents (e.g., sodium sulfide) to form less volatile HgS. Contaminated surfaces must be treated with chelating agents like EDTA .
  • Waste Disposal : Segregate mercury waste for specialized treatment to prevent environmental release .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of (dibromomethyl)(phenyl)mercury in cross-coupling reactions?

Methodological Answer :

  • Steric Effects : The bulky dibromomethyl group can hinder transmetalation steps in palladium-catalyzed reactions. Computational studies (DFT) predict transition-state geometries to optimize ligand design .
  • Electronic Effects : The electron-withdrawing Br atoms polarize the Hg–C bond, enhancing electrophilicity. Kinetic studies using UV-Vis or stopped-flow spectrometry quantify reaction rates with nucleophiles (e.g., thiols or Grignard reagents).
  • Experimental Design : Compare reactivity with analogous compounds (e.g., dichloromethyl derivatives) under identical conditions to isolate electronic contributions .

Q. How can researchers resolve contradictions in kinetic data for mercury-mediated reactions involving (dibromomethyl)(phenyl)mercury?

Methodological Answer :

  • Reference Compound Calibration : Use multiple reference molecules (e.g., methylmercury or phenylmercury acetate) in relative rate studies to minimize systematic errors .
  • Side Reaction Mitigation : Employ tandem analytical techniques (e.g., GC-MS coupled with ICP-MS) to detect and quantify unintended byproducts.
  • Controlled Atmosphere Studies : Conduct experiments under inert gas (N2_2/Ar) to suppress oxidative side reactions .

Q. What computational models best predict the environmental fate of (dibromomethyl)(phenyl)mercury in aquatic systems?

Methodological Answer :

  • Quantum Mechanical (QM) Modeling : Calculate hydrolysis pathways and binding constants with humic acids using software like Gaussian or ORCA.
  • Ecotoxicology Assays : Combine QSAR (Quantitative Structure-Activity Relationship) models with experimental bioaccumulation data in model organisms (e.g., Daphnia magna).
  • Field Validation : Use isotopic tracing (202^{202}Hg) to track speciation and mobility in simulated wetlands, comparing results with predictive models .

Key Considerations for Methodological Rigor

  • Ethical Compliance : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Data Triangulation : Combine kinetic, spectroscopic, and computational data to validate hypotheses .
  • Peer Review Preparation : Preemptively address potential critiques (e.g., side reactions, calibration errors) in experimental documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.